molecular formula C7H12O B6236438 3-methylhexa-2,5-dien-1-ol CAS No. 855905-85-0

3-methylhexa-2,5-dien-1-ol

Cat. No.: B6236438
CAS No.: 855905-85-0
M. Wt: 112.17 g/mol
InChI Key: NMSPFMZHXLPNEI-FNORWQNLSA-N
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Description

3-Methylhexa-2,5-dien-1-ol is an organic alcohol that serves as a versatile intermediate in organic synthesis and natural product research. This compound is of significant interest in the development of antifungal agents; related structural analogues, such as santolinylol isolated from Artemisia incisa , have demonstrated promising activity against pathogens like Candida albicans and Aspergillus flavus . Its diene and alcohol functional groups make it a valuable scaffold for chemical transformations. In synthetic chemistry, closely related dienol structures are key precursors for constructing complex molecular architectures. For instance, (3Z,5E)-6-aryl-3-methylhexa-3,5-dien-1-ols are documented intermediates in the stereocontrolled synthesis of strobilurin antibiotics . Furthermore, the (E)-isomer of 4-methylhexa-3,5-dien-1-ol has been utilized in intermolecular Diels-Alder reactions with thioester dienophiles, enabling a short, enantioselective pathway to bicyclic lactones which are foundational structures in eunicellane diterpene synthesis . Researchers value this compound for its utility in building stereodefined, complex ringsystems and exploring new synthetic methodologies. This product is intended for research and laboratory use only. It is not approved for diagnostic or therapeutic use in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

855905-85-0

Molecular Formula

C7H12O

Molecular Weight

112.17 g/mol

IUPAC Name

(2E)-3-methylhexa-2,5-dien-1-ol

InChI

InChI=1S/C7H12O/c1-3-4-7(2)5-6-8/h3,5,8H,1,4,6H2,2H3/b7-5+

InChI Key

NMSPFMZHXLPNEI-FNORWQNLSA-N

Isomeric SMILES

C/C(=C\CO)/CC=C

Canonical SMILES

CC(=CCO)CC=C

Purity

95

Origin of Product

United States

Iii. Reactivity and Mechanistic Investigations of 3 Methylhexa 2,5 Dien 1 Ol

Transformations of the Hydroxyl Group

The hydroxyl (-OH) group is a versatile site for chemical modification, enabling oxidation to carbonyl compounds and substitution by various nucleophiles.

The primary allylic alcohol moiety in 3-methylhexa-2,5-dien-1-ol can be oxidized to the corresponding aldehyde, 3-methylhexa-2,5-dien-1-al. This transformation is a common and crucial step in organic synthesis. The oxidation of allylic alcohols is often selective, meaning the reagents used will preferentially react with the alcohol without affecting the double bonds of the diene system. Reagents such as manganese dioxide (MnO₂) are particularly effective for this purpose. The reaction involves the conversion of the C-OH group to a C=O group, forming a conjugated dienal.

ReactantOxidizing AgentProduct
This compoundManganese Dioxide (MnO₂)3-Methylhexa-2,5-dien-1-al
This compoundPyridinium chlorochromate (PCC)3-Methylhexa-2,5-dien-1-al

The hydroxyl group of an alcohol is a poor leaving group. Therefore, for nucleophilic substitution to occur, it must first be activated or "protonated" by an acid to form a better leaving group (water). Alternatively, it can be converted into a sulfonate ester (like a tosylate or mesylate). Once activated, the allylic system can undergo substitution, often proceeding through an S_N1-like mechanism due to the formation of a resonance-stabilized allylic carbocation. This delocalization of the positive charge across the conjugated system can sometimes lead to a mixture of products. Strong nucleophiles can attack the carbon atom bonded to the leaving group, displacing it to form a new bond. nih.govyoutube.com

ReactantReagentNucleophileProduct
This compoundHydrobromic Acid (HBr)Br⁻1-Bromo-3-methylhexa-2,5-diene
This compoundThionyl Chloride (SOCl₂)Cl⁻1-Chloro-3-methylhexa-2,5-diene

Cycloaddition Reactions Involving the Conjugated Diene System

The conjugated diene structure within this compound is suitable for participating in pericyclic reactions, most notably the Diels-Alder reaction. wikipedia.org This reaction is a powerful tool for forming six-membered rings. wikipedia.org

In an intermolecular Diels-Alder reaction, the diene of this compound reacts with a separate molecule known as a dienophile (an alkene or alkyne, often substituted with electron-withdrawing groups) to form a cyclohexene (B86901) derivative. wikipedia.org The reaction is a concerted [4+2] cycloaddition, meaning it occurs in a single step with the formation of two new carbon-carbon sigma bonds and one new pi bond. wikipedia.orgscholaris.ca The regiochemistry and stereochemistry of the resulting cyclic product are highly predictable.

DieneDienophileProduct Type
This compoundMaleic AnhydrideSubstituted Cyclohexene
This compoundMethyl AcrylateSubstituted Cyclohexene

The intramolecular Diels-Alder reaction occurs when both the diene and dienophile are part of the same molecule, connected by a tether. masterorganicchemistry.com For this compound to undergo such a reaction, the hydroxyl group would first need to be tethered to a dienophilic moiety. This transformation results in the formation of a bicyclic or polycyclic system in a single step. masterorganicchemistry.com These reactions are highly efficient for constructing complex molecular architectures and work best when forming five or six-membered rings in the transition state. scholaris.camasterorganicchemistry.com

Precursor TypeReactionProduct Structure
This compound tethered to a dienophileIntramolecular [4+2] CycloadditionFused Bicyclic System

Diels-Alder reactions are stereospecific, meaning the stereochemistry of the reactants is preserved in the product. masterorganicchemistry.com Furthermore, the reaction often exhibits high stereoselectivity. One guiding principle is the endo rule, where the substituents on the dienophile preferentially orient themselves towards the diene in the transition state. wikipedia.orgscholaris.ca This leads to the formation of the endo diastereomer as the major product under kinetic control. For enantioselective versions, chiral Lewis acids or organocatalysts can be employed to favor the formation of one enantiomer over the other. nih.gov These catalytic methods are crucial for synthesizing optically active compounds. nih.gov

Reaction TypeCatalyst/ControlStereochemical Outcome
Intermolecular Diels-AlderThermal (Kinetic Control)Predominantly endo product
Intermolecular Diels-AlderChiral Lewis Acid CatalystHigh Enantioselectivity (one enantiomer favored)
Intramolecular Diels-AlderSubstrate ControlHigh Diastereoselectivity based on tether geometry

Mechanistic Studies of Cycloaddition Processes

While specific mechanistic studies on the cycloaddition reactions of this compound are not extensively detailed in the reviewed literature, its structural motif as a conjugated diene makes it a prime candidate for participation in pericyclic reactions, most notably the Diels-Alder reaction. The Diels-Alder reaction is a concerted [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. The reaction proceeds through a single, cyclic transition state with no intermediate formation. The stereochemistry of the reaction is highly controlled by the principles of orbital symmetry, favoring a suprafacial interaction between the 4π-electron system of the diene and the 2π-electron system of the dienophile.

For this compound to act as the diene component, it must adopt an s-cis conformation. The presence of the methyl group at the 3-position can influence the conformational equilibrium and the facial selectivity of the dienophile's approach. Electronically, the hydroxyl group and the methyl group can impact the energy levels of the frontier molecular orbitals (HOMO and LUMO) of the diene, thereby affecting its reactivity towards various dienophiles. In normal demand Diels-Alder reactions, electron-donating groups on the diene and electron-withdrawing groups on the dienophile accelerate the reaction.

Rearrangement Reactions

The 1,5-diene framework of this compound makes it an ideal substrate for studying sigmatropic rearrangements, particularly the Cope and oxy-Cope rearrangements.

Cope Rearrangement and Oxy-Cope Variants

The Cope rearrangement is a thermally induced divyarasayan.orgdivyarasayan.org-sigmatropic rearrangement of a 1,5-diene. In the case of this compound, the presence of a hydroxyl group at the 3-position allows for an oxy-Cope rearrangement. This variant is particularly significant because the initial enol product tautomerizes to a stable carbonyl compound, providing a strong thermodynamic driving force for the reaction and rendering it essentially irreversible.

The rearrangement is understood to proceed through a concerted, chair-like transition state to minimize steric interactions. The stereochemistry of the starting material dictates the stereochemistry of the product, as the reaction is stereospecific.

Anion-Accelerated Cope Rearrangements and Kinetic Analysis

A dramatic rate enhancement of the oxy-Cope rearrangement is observed upon deprotonation of the hydroxyl group to form an alkoxide. This "anionic oxy-Cope rearrangement" can accelerate the reaction by a factor of 10¹⁰ to 10¹⁷, allowing the transformation to occur at significantly lower temperatures, often at or below room temperature. chemrestech.comyoutube.com The formation of the resulting enolate is a key driving force, making the reaction highly favorable. chemrestech.com

Kinetic studies on analogous systems have demonstrated the profound effect of the counterion and solvent on the reaction rate. The dissociation of the ion pair is a critical factor, with more polar, coordinating solvents and the addition of crown ethers facilitating the rearrangement by sequestering the cation and increasing the nucleophilicity of the oxygen anion.

Computational Insights into Rearrangement Mechanisms

Density Functional Theory (DFT) calculations have provided significant insights into the transition states of the Cope and oxy-Cope rearrangements of 3-methylhexa-1,5-dien-3-ol (an alternative nomenclature for the same compound). These studies have focused on elucidating the reasons for the substantial rate acceleration in the anionic variant.

Computational models, such as those using the B3LYP functional with a 6-31G* basis set, have been employed to compute the potential energy surfaces and locate the transition state geometries for both the neutral alcohol and its corresponding oxy-anion. nih.govnih.gov These calculations help in understanding the electronic and structural changes that occur during the rearrangement and provide quantitative estimates of the activation barriers.

Below is a table summarizing the types of computational data generated in such studies for 3-methylhexa-1,5-dien-3-ol and its anion.

Feature AnalyzedNeutral Oxy-Cope RearrangementAnionic Oxy-Cope Rearrangement
Transition State Geometry Chair-like conformation typically favoredChair-like conformation typically favored
Activation Energy (Calculated) Higher energy barrierSignificantly lower energy barrier
Reaction Pathway Concerted mechanismConcerted mechanism
Thermodynamic Driving Force Formation of a stable carbonyl via tautomerizationFormation of a highly stable enolate

Metal-Catalyzed Transformations

The olefinic and alcohol functionalities in this compound also predispose it to a variety of metal-catalyzed reactions, including oxidative cyclizations.

Oxidative Cyclization Cascades

While specific studies on the metal-catalyzed oxidative cyclization of this compound are not prominently featured in the surveyed literature, palladium-catalyzed oxidative cyclizations of 1,5-dienols are a well-established synthetic methodology. These reactions typically proceed via a Wacker-type mechanism.

The general catalytic cycle is proposed to involve the following key steps:

Coordination: The palladium(II) catalyst coordinates to one of the double bonds of the dienol.

Oxypalladation: The hydroxyl group attacks the coordinated olefin in an intramolecular fashion, forming a carbon-palladium bond and a heterocyclic ring. This step can proceed with either syn or anti stereochemistry depending on the reaction conditions and ligands.

β-Hydride Elimination or Reductive Elimination: The resulting palladium intermediate can undergo various transformations. In an oxidative cyclization, a β-hydride elimination from an adjacent carbon can lead to the formation of a new double bond within the cyclized product.

Catalyst Regeneration: A stoichiometric oxidant is required to regenerate the active Pd(II) catalyst from the Pd(0) species formed during the catalytic cycle. Molecular oxygen is often employed as a green and atom-economical terminal oxidant.

The regioselectivity and stereoselectivity of these cyclizations are influenced by factors such as the nature of the palladium catalyst, the ligands employed, the solvent, and the specific substitution pattern of the dienol substrate.

Research Findings on Cross-Metathesis Reactions of this compound Remain Undocumented in Publicly Available Literature

Despite a comprehensive search of scientific databases and academic journals, no specific research detailing the cross-metathesis reactions of the chemical compound this compound has been found. Consequently, the generation of an article section on this specific topic, as requested, cannot be fulfilled at this time.

Cross-metathesis is a powerful and widely utilized reaction in organic synthesis that enables the formation of new carbon-carbon double bonds. The reaction typically involves the catalytic exchange of substituents between two alkenes. While extensive research has been conducted on the cross-metathesis of various classes of compounds, including dienes and allylic alcohols, specific studies involving this compound appear to be absent from the current body of scientific literature.

General principles of olefin metathesis suggest that as a dienol, this compound possesses two distinct double bonds that could potentially participate in cross-metathesis reactions. The reactivity of each double bond would likely be influenced by factors such as steric hindrance around the methyl group and the potential for the hydroxyl group to coordinate with the metal catalyst, thereby influencing the reaction's regioselectivity and stereoselectivity. However, without experimental data, any discussion of potential reaction pathways, catalyst selection, or product outcomes would be purely speculative.

Authoritative sources on organic chemistry and catalysis provide foundational knowledge on cross-metathesis reactions, including the use of common catalysts such as those developed by Grubbs and Schrock. These catalysts are known for their functional group tolerance, which would, in principle, accommodate the hydroxyl group present in this compound. Nevertheless, the specific application of these catalysts to this particular substrate, along with any detailed mechanistic investigations or data on reaction outcomes, is not available.

Therefore, until research on the cross-metathesis of this compound is conducted and published, a scientifically accurate and detailed article on this subject cannot be written.

Iv. Stereochemical Aspects and Chiral Synthesis of 3 Methylhexa 2,5 Dien 1 Ol

Geometric Isomerism (E/Z Configurations) of the Dienol Structure

Geometric isomerism in 3-methylhexa-2,5-dien-1-ol arises from the restricted rotation around the carbon-carbon double bond at the C2 and C3 positions. The configuration of this double bond is designated as either E (entgegen, meaning opposite) or Z (zusammen, meaning together) based on the Cahn-Ingold-Prelog (CIP) priority rules. khanacademy.orgmasterorganicchemistry.com

To assign the configuration, the substituents attached to each carbon of the double bond (C2 and C3) are ranked based on atomic number. libretexts.org

At Carbon 2 (C2): The attached groups are a hydrogen atom (-H) and a hydroxymethyl group (-CH₂OH). Oxygen has a higher atomic number than hydrogen, giving the -CH₂OH group higher priority.

At Carbon 3 (C3): The attached groups are a methyl group (-CH₃) and an allyl group (-CH₂CH=CH₂). Comparing the first atoms, both are carbon. Moving to the next atoms, the allyl group's carbon is bonded to another carbon and two hydrogens, while the methyl group's carbon is bonded to three hydrogens. Therefore, the allyl group has higher priority.

If the two higher-priority groups (-CH₂OH at C2 and -CH₂CH=CH₂ at C3) are on the same side of the double bond, the isomer is designated as (Z)-3-methylhexa-2,5-dien-1-ol. If they are on opposite sides, the isomer is designated as (E)-3-methylhexa-2,5-dien-1-ol. libretexts.org

Table 1: Cahn-Ingold-Prelog Priority Assignment for this compound

Carbon of Double BondAttached SubstituentPriorityRationale
C2 -CH₂OHHigh Oxygen has a higher atomic number than Hydrogen.
-HLow
C3 -CH₂CH=CH₂ (Allyl)High At the first point of difference, the allyl group has a C-C bond, which takes priority over the C-H bonds of the methyl group.
-CH₃ (Methyl)Low

Strategies for Enantioselective Synthesis

The carbon atom at position 3 (C3), being bonded to four different groups (a methyl group, an allyl group, the C2 part of the double bond, and the C4 part of the chain which is part of the allyl group), is a stereocenter. This means that this compound can exist as a pair of enantiomers, (R)- and (S)-3-methylhexa-2,5-dien-1-ol. The development of synthetic methods that selectively produce one enantiomer over the other is a significant goal in organic synthesis.

While specific, documented enantioselective syntheses for this compound are not widespread in readily available literature, several established strategies for the asymmetric synthesis of chiral allylic alcohols can be proposed.

Asymmetric Reduction: A common strategy involves the enantioselective reduction of a corresponding prochiral ketone, 3-methylhexa-2,5-dien-1-one. This can be achieved using chiral reducing agents or catalytic systems, such as those based on chiral metal-hydride complexes (e.g., Noyori's ruthenium-BINAP catalysts) or enzymatic reductions.

Chiral Pool Synthesis: This approach utilizes naturally occurring chiral molecules as starting materials. A suitable precursor with the desired stereochemistry could be elaborated through a series of chemical transformations to yield the target dienol.

Asymmetric Allylation: Another potential route involves the asymmetric addition of an allyl nucleophile to a suitable aldehyde precursor. The use of chiral ligands or catalysts can direct the incoming group to a specific face of the aldehyde, establishing the stereocenter at C3.

Kinetic Resolution: If a racemic mixture of the dienol is prepared, it can be resolved through kinetic resolution. This involves reacting the mixture with a chiral reagent or catalyst that reacts at a different rate with each enantiomer, allowing for their separation. For instance, enantioselective acylation catalyzed by a lipase (B570770) enzyme could be employed.

The success of these strategies depends on the careful selection of reagents, catalysts, and reaction conditions to achieve high enantiomeric excess (ee). nih.govresearchgate.net

Conformational Analysis of this compound

The key single bonds allowing for conformational diversity are:

C1-C2 bond: Rotation around this bond affects the orientation of the hydroxyl group relative to the dienol backbone.

C3-C4 bond: Rotation here changes the relative positions of the methyl group and the terminal vinyl group.

C4-C5 bond: This rotation alters the orientation of the terminal double bond.

The stability of different conformers is influenced by several factors:

Torsional Strain: Eclipsing interactions between substituents on adjacent carbons increase the energy of a conformer. Staggered conformations are generally more stable.

Steric Hindrance: Repulsive interactions between bulky groups that are close in space can destabilize a conformation. For example, steric clash between the methyl group at C3 and the hydroxymethyl group at C2 would be a key consideration.

Allylic Strain (A¹‚³ Strain): In the context of the C2=C3 double bond, allylic strain can arise from interactions between the substituent at C4 and the substituent at C2. Minimizing these interactions is crucial for determining the most stable conformation.

A comprehensive conformational analysis would typically require computational chemistry methods (like molecular mechanics or quantum chemistry calculations) to map the potential energy surface and identify the low-energy conformers and the energy barriers for their interconversion. researchgate.net

Table 2: Key Rotatable Bonds and Factors Influencing Conformation

Rotatable BondDescriptionKey Factors Influencing Stability
C1—C2 Rotation of the hydroxymethyl groupHydrogen bonding (intramolecular), steric interactions with the C3-methyl group.
C3—C4 Rotation of the allyl group relative to the methyl groupTorsional strain, steric hindrance between the methyl group and the C5 vinyl group.
C4—C5 Rotation of the terminal vinyl groupSteric interactions with the rest of the molecule.

V. Advanced Spectroscopic and Computational Characterization

Spectroscopic Techniques for Advanced Structural Elucidation

Advanced spectroscopic methods are indispensable for a definitive understanding of the complex structure and behavior of 3-methylhexa-2,5-dien-1-ol. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) offer complementary information, from atomic connectivity and stereoisomerism to vibrational characteristics and fragmentation patterns, which are crucial for elucidating reaction mechanisms.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise three-dimensional structure of organic molecules, including the stereochemistry and preferred conformations of this compound. Both ¹H and ¹³C NMR would provide foundational information on the chemical environment of each proton and carbon atom.

Expected ¹H NMR Data for (2E)-3-methylhexa-2,5-dien-1-ol:

Proton Expected Chemical Shift (ppm) Expected Multiplicity Expected Coupling Constants (Hz)
H1 (-CH₂OH) ~4.1 d J ≈ 6-7
H2 (=CH-) ~5.6 t J ≈ 6-7
H4 (-CH₂-) ~2.8 d J ≈ 7
H5 (=CH-) ~5.8 m
H6 (-CH=CH₂) ~5.0-5.2 m
3-CH₃ ~1.7 s

Expected ¹³C NMR Data for (2E)-3-methylhexa-2,5-dien-1-ol:

Carbon Expected Chemical Shift (ppm)
C1 (-CH₂OH) ~59
C2 (=CH-) ~125
C3 (=C(CH₃)-) ~139
C4 (-CH₂-) ~39
C5 (=CH-) ~137
C6 (=CH₂) ~115

Infrared (IR) spectroscopy probes the vibrational frequencies of bonds within a molecule, providing a characteristic "fingerprint" and identifying the functional groups present. libretexts.org For this compound, the IR spectrum would be dominated by a strong, broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the alcohol group. msu.edupressbooks.pub The C-O stretching vibration would appear in the 1000-1260 cm⁻¹ region. msu.edu

The presence of conjugated double bonds (C=C-C=C) would influence the position of the C=C stretching vibrations, which typically appear in the 1600-1680 cm⁻¹ region. stackexchange.com Conjugation tends to lower the frequency of the C=C stretching absorption compared to isolated double bonds. stackexchange.com The C-H stretching vibrations for the sp²-hybridized carbons of the double bonds would be observed above 3000 cm⁻¹, while those for the sp³-hybridized carbons would be seen just below 3000 cm⁻¹.

While a specific IR spectrum for this compound is not available, data for the related monoterpenoid alcohol, lavandulol, which also contains a primary alcohol and unconjugated double bonds, shows characteristic O-H and C-H stretching frequencies. chemicalbook.comnih.gov Quantitative analysis of lavender essential oils has utilized IR spectroscopy to determine the concentration of compounds like lavandulol. scirp.orgresearchgate.net

Expected IR Absorption Bands for this compound:

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
O-H Stretch, hydrogen-bonded 3200-3600 Strong, Broad
C-H (sp²) Stretch 3010-3100 Medium
C-H (sp³) Stretch 2850-2960 Medium
C=C Stretch, conjugated 1600-1650 Medium-Weak
C-O Stretch 1000-1260 Strong

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (molar mass: 112.17 g/mol ), the molecular ion peak (M⁺) at m/z 112 might be observed, although it is often weak for alcohols. libretexts.org

Common fragmentation pathways for alcohols include alpha-cleavage and dehydration. libretexts.orgyoutube.comyoutube.com

Alpha-cleavage: Breakage of the C-C bond adjacent to the oxygen atom. For a primary alcohol, this can lead to a prominent peak at m/z 31, corresponding to the [CH₂OH]⁺ fragment. whitman.edu

Dehydration: Loss of a water molecule (18 amu), leading to a fragment ion at m/z 94 (M-18). libretexts.org

The conjugated diene system in this compound could also lead to more complex fragmentation patterns, including retro-Diels-Alder reactions or rearrangements. The analysis of these fragments can provide valuable clues about the structure of the molecule and the stability of the resulting carbocations, which is essential for studying reaction intermediates.

Theoretical and Computational Chemistry Studies

In the absence of extensive experimental data, theoretical and computational chemistry serves as a powerful predictive tool. Methods like Density Functional Theory (DFT) and Potential Energy Surface (PES) analysis can model the electronic structure, reactivity, and reaction pathways of this compound with a high degree of accuracy.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. dergipark.org.tr DFT calculations can be used to optimize the geometry of this compound, determining the most stable conformations and predicting bond lengths and angles. Furthermore, DFT can be employed to calculate various electronic properties that are indicative of the molecule's reactivity.

Key parameters that can be calculated include:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their spatial distribution indicate the regions of the molecule most likely to act as an electron donor and acceptor, respectively.

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule's surface, highlighting electrophilic (electron-poor) and nucleophilic (electron-rich) sites.

NMR and IR Spectra: DFT calculations can predict ¹H and ¹³C NMR chemical shifts and IR vibrational frequencies. nih.gov These predicted spectra can be compared with experimental data to confirm the structure or to aid in the interpretation of complex spectra. nih.gov

Computational studies on related terpene alcohols have successfully used DFT to understand their molecular geometries and electronic structures. dergipark.org.trnih.gov For example, DFT calculations have been used to determine the relative stability of isomers of isocampholenic acid derivatives. mdpi.com

Predicted Electronic Properties of this compound from DFT:

Property Predicted Characteristic
HOMO Location Primarily on the conjugated π-system
LUMO Location Also distributed over the conjugated π-system
MEP Negative Region Around the oxygen atom of the hydroxyl group

A Potential Energy Surface (PES) is a multidimensional surface that represents the energy of a molecule as a function of its geometry. d-nb.inforesearchgate.net By mapping the PES, chemists can identify stable molecules (minima), transition states (saddle points), and the reaction pathways that connect them. nih.gov

For this compound, PES analysis would be invaluable for studying various chemical transformations, such as:

Allylic Rearrangements: The migration of the double bonds and the hydroxyl group is a common reaction for allylic alcohols. mdpi.com PES calculations can determine the energy barriers for such rearrangements, predicting the feasibility and kinetics of different pathways.

Dehydration Reactions: The mechanism of acid-catalyzed dehydration could be explored, identifying the key intermediates and transition states leading to the formation of various hydrocarbon products.

Oxidation Reactions: The initial steps of oxidation at the alcohol or the double bonds can be modeled to understand the selectivity and mechanism of these reactions.

Computational studies on the rearrangement of allylic silanols and the biosynthesis of terpenes have utilized PES analysis to elucidate complex reaction mechanisms and rule out proposed pathways involving unstable intermediates. nih.govmdpi.com

Molecular Mechanics and Dynamics for Conformational Landscapes

The conformational flexibility of this compound is a critical determinant of its chemical behavior and spectroscopic properties. Understanding the molecule's accessible three-dimensional structures and their relative energies, collectively known as the conformational landscape, provides invaluable insights into its reactivity and interactions. Molecular mechanics and molecular dynamics simulations are powerful computational tools employed to explore this landscape in detail.

Molecular mechanics (MM) methods offer a computationally efficient approach to calculate the potential energy of a molecule as a function of its atomic coordinates. This is achieved by employing a force field, which is a set of empirical energy functions that describe the energy of bond stretching, angle bending, torsional angles, and non-bonded interactions. By systematically rotating the rotatable bonds within the this compound molecule and calculating the corresponding energy, a potential energy surface can be mapped out, revealing the various low-energy conformers (local minima) and the energy barriers (saddle points) that separate them.

For a molecule like this compound, with several single bonds, the number of potential conformers can be extensive. Computational conformational searches are therefore essential. These searches can be systematic, exploring all possible torsional angles, or stochastic, using methods like Monte Carlo simulations to randomly sample the conformational space. The goal is to identify all energetically plausible conformers that could be present under given conditions.

Once the low-energy conformers are identified, their relative stabilities can be determined from their calculated energies. The Boltzmann distribution can then be used to estimate the population of each conformer at a given temperature. This information is crucial for interpreting experimental spectroscopic data, as the observed spectrum is a population-weighted average of the spectra of the individual conformers.

Molecular dynamics (MD) simulations provide a time-dependent perspective on the conformational landscape. In an MD simulation, the classical equations of motion are solved for the atoms of the molecule over a period of time, yielding a trajectory that describes the atomic positions and velocities. This allows for the exploration of the conformational space and the direct observation of transitions between different conformers. MD simulations can provide insights into the dynamic behavior of the molecule, including the flexibility of different regions and the timescales of conformational changes.

The rich conformational landscape of similar terpene alcohols has been extensively studied using these theoretical methods. For instance, in a study of perillyl alcohol, a combination of one- and two-dimensional scans along key dihedral angles, coupled with semi-classical conformational search algorithms, identified 54 potential conformers. rsc.org Subsequent high-level theoretical calculations narrowed these down to 12 likely observable candidates in a molecular jet expansion. rsc.org Similarly, a computational analysis of S-(-)-limonene oxide revealed the existence of twelve rotamers, with the six equatorial conformers being the most stable and accounting for approximately 97% of the population based on the Boltzmann distribution. researchgate.net

Initial Conformational Search: Employing molecular mechanics force fields (e.g., MMFF94, AMBER) to perform a broad search of the conformational space.

Geometry Optimization and Energy Refinement: Re-optimizing the geometries of the identified low-energy conformers using more accurate quantum mechanical methods, such as Density Functional Theory (DFT).

Calculation of Relative Stabilities: Determining the relative energies of the conformers, including zero-point vibrational energy corrections, to predict their populations.

Molecular Dynamics Simulations: Simulating the dynamic behavior of the molecule in a relevant environment (e.g., in a solvent) to understand its flexibility and the interplay between different conformers over time.

These computational approaches are indispensable for a comprehensive understanding of the structure-property relationships of flexible molecules like this compound.

Interactive Data Table: Hypothetical Conformational Analysis of this compound

This table is a hypothetical representation based on typical results from conformational analyses of similar molecules and is for illustrative purposes only.

ConformerDihedral Angle 1 (°C)Dihedral Angle 2 (°C)Relative Energy (kcal/mol)Predicted Population (%)
A601800.0045.2
B-601800.1533.8
C180601.205.5
D180-601.255.0
E60602.500.8

Research Findings Summary

Computational MethodApplication to Terpene AlcoholsKey Findings
Molecular MechanicsInitial conformational searches and energy minimization.Efficiently identifies a large number of potential low-energy conformers.
Density Functional Theory (DFT)Accurate geometry optimization and calculation of relative energies of conformers.Provides reliable predictions of conformer stabilities and populations.
Molecular Dynamics (MD)Simulation of the time-evolution of the molecular structure.Reveals the dynamic interplay between conformers and the flexibility of the molecule.

Vi. Role As a Synthetic Intermediate and Precursor

Precursor in Hydroperoxide Synthesis

The structural features of 3-methylhexa-2,5-dien-1-ol make it a suitable candidate for the synthesis of hydroperoxides, which are compounds containing the hydroperoxy (-OOH) functional group. One of the most efficient methods for introducing a hydroperoxide function into a molecule containing an alkene is the singlet-oxygen ene reaction. nih.gov In this reaction, electronically excited singlet oxygen (¹O₂) reacts with an alkene that has an allylic hydrogen, resulting in the formation of an allylic hydroperoxide.

For this compound, the reaction with singlet oxygen, typically generated photochemically, can proceed at either of the two double bonds. The reaction involves the shifting of the double bond and abstraction of an allylic hydrogen atom to form the hydroperoxide. This process can lead to a mixture of hydroperoxide isomers, depending on which allylic proton is abstracted. The presence of the conjugated system influences the reactivity and potential product distribution. While specific studies on this compound are not prevalent, the general mechanism is well-established for similar conjugated diene systems, such as 1,3-cyclohexadiene, which undergoes ene reactions with singlet oxygen to form hydroperoxides. researchgate.netresearchgate.net

The resulting hydroperoxides can be valuable intermediates themselves, serving as precursors for the synthesis of other oxygenated compounds, including cyclic peroxides like 1,2-dioxolanes. nih.gov

Table 1: Potential Hydroperoxide Products from the Reaction of this compound with Singlet Oxygen (¹O₂)
ReactantReaction TypePotential Product(s)Description
This compoundSinglet Oxygen Ene ReactionAllylic HydroperoxidesReaction with ¹O₂ can introduce a hydroperoxy (-OOH) group at positions allylic to the original double bonds, yielding various isomeric hydroperoxides.

Building Block for Complex Polycyclic and Heterocyclic Systems

The conjugated diene moiety in this compound makes it a classic building block for the construction of six-membered rings via the Diels-Alder reaction. sigmaaldrich.com This [4+2] cycloaddition reaction, where a conjugated diene reacts with an alkene (dienophile), is one of the most powerful tools in organic synthesis for forming cyclic systems with high stereocontrol. sigmaaldrich.commdpi.com

As a diene, this compound can react with a wide array of dienophiles to produce substituted cyclohexene (B86901) derivatives. The substituents on the diene (methyl group) and the dienophile, as well as the reaction conditions, dictate the regioselectivity and stereoselectivity of the resulting cycloadduct. These cyclohexene products are versatile intermediates that can be further elaborated into complex polycyclic and carbocyclic frameworks through subsequent reactions. The primary alcohol group can be used for further functionalization or to direct the stereochemical outcome of the cycloaddition. The general utility of substituted hexadienes in preparing highly functionalized polycyclic systems through Diels-Alder reactions has been demonstrated. clockss.org

Furthermore, this compound can potentially participate in hetero-Diels-Alder reactions, where either the diene or the dienophile contains a heteroatom (like nitrogen or oxygen). sigmaaldrich.com This variant of the reaction is a valuable method for synthesizing six-membered heterocyclic rings, which are core structures in many pharmaceuticals and biologically active compounds.

Table 2: Representative Diels-Alder Reactions with this compound
DieneDienophileReaction TypeProduct ClassSignificance
This compoundMaleic Anhydride[4+2] CycloadditionSubstituted Cyclohexene AnhydrideForms a bicyclic adduct, a precursor to functionalized polycyclic systems. clockss.org
This compoundAcrolein[4+2] CycloadditionSubstituted Cyclohexene CarboxaldehydeCreates a cyclohexene ring with aldehyde and alcohol functionalities for further elaboration.
This compoundIminesHetero-Diels-AlderTetrahydropyridinesProvides access to nitrogen-containing heterocyclic systems. sigmaaldrich.com

Applications in Total Synthesis of Natural Products and Analogues

The ability to form both acyclic hydroperoxides and complex cyclic systems makes this compound a potentially useful, though not widely documented, precursor in the total synthesis of natural products and their analogues. nih.govrsc.org Total synthesis is the art and science of creating complex molecules, often from simple, commercially available starting materials. nih.gov

Many natural products, particularly terpenes and steroids, contain six-membered rings that are often constructed using the Diels-Alder reaction as a key strategic step. nih.gov The functionalized cyclohexene ring that can be synthesized from this compound represents a common structural motif found in numerous bioactive molecules. The primary alcohol and methyl group provide handles for controlling stereochemistry and introducing further chemical diversity.

Moreover, the synthesis of oxidized natural products could potentially start from hydroperoxide intermediates derived from this precursor. By leveraging the reactivity of its diene and alcohol functionalities, synthetic chemists can devise pathways to complex molecular architectures. While specific examples initiating a total synthesis directly from this compound are scarce in the literature, its value lies in its potential to act as a versatile starting block for strategies aimed at synthesizing a variety of natural product classes.

Table 3: Potential Applications in Natural Product Synthesis
PrecursorKey ReactionIntermediate MotifPotential Natural Product Class
This compoundDiels-Alder ReactionSubstituted CyclohexeneTerpenoids, Alkaloids, Polyketides
This compoundEne Reaction with ¹O₂Allylic HydroperoxideOxidized Terpenes, Prostaglandin Analogues

Vii. Environmental Behavior and Degradation Studies

Thermal and Photolytic Degradation Pathways

While specific studies on the thermal and photolytic degradation of 3-methylhexa-2,5-dien-1-ol are not extensively documented, the behavior of other unsaturated alcohols and organic compounds provides insight into its likely degradation pathways.

Thermal Degradation:

At elevated temperatures, and in the absence of oxygen, organic molecules like this compound can undergo thermal degradation. This process typically involves the breaking of chemical bonds to form smaller, more volatile compounds. For unsaturated alcohols, potential thermal degradation pathways could include dehydration to form a more unsaturated hydrocarbon, or cleavage of carbon-carbon bonds. In the context of related polymeric materials, thermal degradation proceeds via mechanisms such as chain scission, where the polymer backbone is broken, and depolymerization, where monomer units are released. wikipedia.org For a small molecule like this compound, analogous processes at high temperatures could lead to fragmentation of the carbon skeleton. Studies on polyol esters have shown that thermal degradation can lead to the formation of a variety of smaller molecules, including aldehydes, ketones, and acids, through free-radical chain reactions. ncsu.edu

Photolytic Degradation:

The presence of double bonds in this compound suggests it may be susceptible to photolytic degradation, which is decomposition initiated by the absorption of light energy. The photolysis of dienes can lead to a variety of reactions, including isomerization and cyclization. For instance, the photolysis of 3-alkoxycholesta-3,5-dienes in an alcohol solvent has been shown to result in the stereospecific addition of the alcohol to one of the double bonds. yorku.ca While the specific photoproducts of this compound have not been characterized, it is plausible that ultraviolet radiation could induce transformations involving its diene system and hydroxyl group.

Atmospheric Reactivity and Ozonolysis

The atmospheric chemistry of unsaturated alcohols is a critical area of study due to their emission from biogenic sources. scielo.br The presence of carbon-carbon double bonds and a hydroxyl group in this compound makes it reactive towards key atmospheric oxidants.

Reaction with Hydroxyl Radicals (OH):

During the daytime, the primary removal process for many volatile organic compounds (VOCs) in the atmosphere is reaction with the hydroxyl radical (OH). harvard.edu For unsaturated alcohols, the OH radical can either add to the double bonds or abstract a hydrogen atom from the hydroxyl group or the alkyl chain. The addition of OH to a double bond is typically the dominant pathway for unsaturated alcohols. scielo.br This reaction is very rapid and is a major determinant of the atmospheric lifetime of these compounds. nih.gov The reaction of OH radicals with dienes is also known to be a significant atmospheric degradation route. nih.gov

Reaction with Ozone (O₃):

Ozonolysis is another important atmospheric degradation pathway for unsaturated compounds. wikipedia.org The reaction of ozone with the double bonds of this compound would lead to the cleavage of these bonds and the formation of smaller, oxygenated products such as aldehydes and ketones. masterorganicchemistry.comorganic-chemistry.org The mechanism of ozonolysis proceeds through the formation of a primary ozonide, which then rearranges to a more stable secondary ozonide before cleaving to form carbonyl compounds. organic-chemistry.org The rate of ozonolysis is influenced by the substitution pattern around the double bond. rsc.org

Atmospheric Lifetime:

The atmospheric lifetime of this compound will be determined by the rates of its reactions with OH radicals and ozone. Based on data for similar unsaturated alcohols, its lifetime is expected to be on the order of hours, indicating it will be removed from the atmosphere relatively quickly.

Table 1: Atmospheric Reaction Rate Constants for Related Unsaturated Alcohols

Compound Reaction with OH (cm³ molecule⁻¹ s⁻¹) Reaction with O₃ (cm³ molecule⁻¹ s⁻¹)
cis-3-Hexen-1-ol 1.1 x 10⁻¹⁰ 1.7 x 10⁻¹⁶
Allyl alcohol 1.8 x 10⁻¹¹ 1.0 x 10⁻¹⁷
3-Buten-1-ol 2.9 x 10⁻¹¹ 1.1 x 10⁻¹⁷

Data for related compounds are used to estimate the reactivity of this compound. Actual rates may vary.

Enzymatic Degradation Mechanisms Relevant to Dienols

The enzymatic degradation of dienols, such as this compound, is a key process in their biological transformation and detoxification. Microorganisms, in particular, possess a diverse array of enzymes capable of metabolizing such compounds. youtube.com

Oxidation of the Alcohol Group:

A primary route for the enzymatic degradation of alcohols is oxidation. mdpi.com Alcohol dehydrogenases (ADHs) are a class of enzymes that can catalyze the oxidation of primary alcohols to aldehydes. libretexts.org In the case of this compound, an ADH could convert it to the corresponding aldehyde, 3-methylhexa-2,5-dien-1-al. Further oxidation of the aldehyde to a carboxylic acid can also occur. Biocatalytic systems, sometimes using whole cells, have been developed for the selective oxidation of unsaturated alcohols. nih.govresearchgate.net

Reactions at the Double Bonds:

The double bonds of this compound are also susceptible to enzymatic attack. Epoxidation, the formation of an epoxide across a double bond, is a common reaction catalyzed by cytochrome P450 monooxygenases. nih.gov This has been observed in the metabolism of terpenoid alcohols like linalool. nih.gov The resulting epoxide can then be further metabolized, for example, by epoxide hydrolases.

Other Enzymatic Transformations:

Other potential enzymatic transformations of dienols include isomerization, reduction of the double bonds, and conjugation reactions where a polar molecule is attached to the hydroxyl group to increase water solubility and facilitate excretion. The biotransformation of terpenoids by various microorganisms has been shown to involve a wide range of such reactions. nih.govotago.ac.nzresearchgate.net For instance, some enzymes can catalyze the dehydration of alkenols to produce dienes. google.com

Table 2: Examples of Enzymatic Transformations of Unsaturated Alcohols

Enzyme Class Reaction Type Substrate Example Product Example
Alcohol Dehydrogenase Oxidation trans-2-Hexen-1-ol trans-2-Hexenal
Cytochrome P450 Epoxidation Linalool 6,7-Epoxy-linalool
Alkenol Dehydratase Dehydration But-2-en-1-ol Butadiene

Viii. Future Research Directions

Development of Novel Catalytic and Stereoselective Methodologies

The synthesis of structurally complex molecules like 3-methylhexa-2,5-dien-1-ol, which contains multiple reactive sites, demands high levels of control over chemo-, regio-, and stereoselectivity. Future research will likely concentrate on the design and application of novel catalytic systems to achieve this precision.

Transition metal catalysis is expected to remain a cornerstone of these efforts. The development of new chiral ligands for transition metals, such as rhodium and palladium, will be crucial for enabling highly enantioselective additions to diene systems. acs.orgnih.govorganic-chemistry.orgarmchemfront.com For instance, chiral diene ligands have demonstrated superiority in rhodium-catalyzed asymmetric conjugate addition reactions, offering both high catalytic activity and enantioselectivity. nih.gov The design of C2-symmetric chiral dienes, such as norbornadiene derivatives, has proven effective in the rhodium-catalyzed asymmetric 1,4-addition of organoboron reagents to α,β-unsaturated ketones, yielding products with up to 99% enantiomeric excess. acs.org Further research into ligands based on bicyclic diene frameworks, which can be synthesized from inexpensive terpenes, holds promise for developing more economical and effective catalysts. nih.gov

Organocatalysis represents another burgeoning field with significant potential for the stereoselective synthesis of dienols. scienceopen.comscienceopen.comresearchgate.net Chiral Brønsted acids, for example, have been successfully employed in asymmetric additions to dienes, facilitating intramolecular hydroamination and hydroarylation with excellent yield and enantiomeric excess. nih.gov The development of novel chiral dithiophosphoric acids has been particularly noteworthy, enabling metal-free catalytic asymmetric nucleophilic additions to all-carbon π-systems. nih.gov Future work will likely focus on expanding the scope of organocatalysts to include a wider range of dienol precursors and reaction types, including oxa-hetero-Diels–Alder reactions for the synthesis of complex heterocyclic structures. rsc.org

Olefin metathesis, particularly using ruthenium-based catalysts like the Grubbs catalyst, will also be a key area of investigation for the stereoselective synthesis of dienols and polyenes. mdpi.comcaltech.edu Recent advancements have focused on the development of Z-selective catalysts, which are crucial for controlling the geometry of the newly formed double bonds. mdpi.com

Catalytic ApproachCatalyst TypeKey AdvantagesPotential Application for this compound
Transition Metal Catalysis Chiral Rhodium and Palladium ComplexesHigh enantioselectivity and catalytic activity. acs.orgnih.govAsymmetric allylation or conjugate addition to a diene precursor.
Organocatalysis Chiral Brønsted Acids (e.g., dithiophosphoric acids)Metal-free, environmentally benign, high enantioselectivity. scienceopen.comnih.govEnantioselective cyclization or addition reactions of dienol precursors.
Olefin Metathesis Ruthenium-based Catalysts (e.g., Grubbs catalysts)Z-selectivity, functional group tolerance. mdpi.comcaltech.eduCross-metathesis reactions to construct the dienol backbone with controlled stereochemistry.

Exploration of Bio-inspired Synthetic Routes

Nature provides a rich blueprint for the efficient and stereoselective synthesis of complex molecules. Bio-inspired synthetic routes, which mimic enzymatic reaction cascades, offer a promising avenue for the construction of this compound and its derivatives. rsc.orgbenthamdirect.comnih.govwikipedia.orgscilit.com

A key area of inspiration is the biosynthesis of terpenes, where enzymes known as terpene cyclases catalyze complex cyclization and rearrangement cascades from simple acyclic precursors. nih.govresearchgate.netsemanticscholar.org These enzymatic processes demonstrate remarkable control over stereochemistry and can be mimicked in the laboratory through the use of cascade reactions. rsc.orgbenthamdirect.comnih.govwikipedia.org Such reactions, where multiple chemical transformations occur in a single pot, are highly atom-economical and can rapidly generate molecular complexity from simple starting materials. rsc.orgbenthamdirect.comwikipedia.org Future research could focus on designing a biomimetic cascade for this compound, potentially starting from a simple, readily available precursor and utilizing a series of controlled cyclization and functionalization steps.

The use of enzymes directly as catalysts in the synthesis of chiral dienols is another promising direction. rwth-aachen.denih.govpharmasalmanac.comnih.govresearchgate.net Advances in enzyme engineering are expanding the substrate scope and catalytic efficiency of enzymes, making them increasingly viable tools for fine chemical synthesis. pharmasalmanac.com For instance, coupling transketolase and transaminase-catalyzed reactions in a continuous-flow microreactor system has enabled the efficient synthesis of chiral amino-alcohols. nih.gov Similar enzymatic cascades could be developed for the synthesis of chiral dienols, offering a green and highly selective alternative to traditional chemical methods. The enzymatic synthesis of all stereoisomers of aliphatic, vicinal diols through a two-step cascade involving a lyase and an oxidoreductase highlights the potential of this modular approach. rwth-aachen.de

Bio-inspired StrategyKey PrinciplesPotential Application for this compound
Biomimetic Cascade Reactions Mimicking enzymatic reaction cascades to build molecular complexity in a single pot. rsc.orgbenthamdirect.comA one-pot synthesis starting from a simple acyclic precursor, involving a series of controlled cyclizations and functionalizations.
Enzymatic Synthesis Utilizing isolated enzymes or whole-cell systems for highly selective transformations. rwth-aachen.depharmasalmanac.comStereoselective enzymatic reduction of a corresponding ketone or aldehyde precursor, or the enzymatic construction of the carbon skeleton.

Advanced Computational Modeling for Predictive Reactivity and Selectivity

Computational chemistry has become an indispensable tool for understanding and predicting the outcomes of chemical reactions. For the synthesis of this compound, advanced computational modeling will play a crucial role in designing more efficient and selective synthetic routes.

Density Functional Theory (DFT) is a powerful method for studying reaction mechanisms and predicting stereoselectivity. acs.orgnih.govresearchgate.netnih.gov By calculating the energies of transition states for different reaction pathways, researchers can predict which stereoisomer is likely to be favored. This approach has been successfully applied to understand the enantioselectivity of asymmetric allylation of aldehydes catalyzed by chiral platinum complexes. acs.orgnih.gov Future studies could employ DFT to model the transition states of various catalytic reactions for the synthesis of this compound, thereby guiding the selection of the optimal catalyst and reaction conditions. For instance, DFT studies on the recovery of Hoveyda-Grubbs-type catalysts in enyne and diene ring-closing metathesis provide valuable insights into catalyst stability and efficiency. researchgate.netnih.gov

Machine learning is also emerging as a powerful tool for predicting the outcomes of chemical reactions. arxiv.orgresearchgate.netresearchgate.netnih.govyoutube.comdntb.gov.ua By training algorithms on large datasets of experimental results, machine learning models can learn to predict the stereoselectivity of a reaction based on the structures of the reactants and catalyst. arxiv.orgresearchgate.netnih.gov This data-driven approach can accelerate the discovery of new catalysts and reaction conditions by reducing the need for extensive experimental screening. researchgate.netyoutube.com For example, machine learning models have been developed to predict the enantioselectivity of organocatalysts in asymmetric propargylation reactions with high accuracy. researchgate.net The application of such models to the synthesis of this compound could significantly streamline the optimization of stereoselective catalytic methodologies.

Computational ApproachMethodologyApplication in the Synthesis of this compound
Density Functional Theory (DFT) Quantum mechanical modeling to calculate the energies of molecules and transition states. acs.orgnih.govPredicting the stereochemical outcome of catalytic reactions by comparing the energies of different transition state structures.
Machine Learning Algorithms trained on experimental data to predict reaction outcomes. arxiv.orgresearchgate.netRapidly screening virtual libraries of catalysts and substrates to identify promising candidates for high stereoselectivity.

Q & A

Q. What are the common laboratory synthesis routes for 3-methylhexa-2,5-dien-1-ol?

  • Methodological Answer : The compound can be synthesized via:
  • Reduction of esters : Use LiAlH₄ to reduce methyl 3,5-hexadienoate to the corresponding alcohol (e.g., trans-hexa-3,5-dien-1-ol) .
  • Acetylation reactions : React (3E,5E)-tetradeca-3,5-dien-1-ol with acetic anhydride in acetic acid to produce derivatives, a method adaptable for similar dienols .
  • Functional group interconversion : Mesylation of precursor alcohols followed by substitution or elimination steps (e.g., using SOCl₂ or PBr₃) to introduce specific functional groups .

Q. How is this compound characterized using spectroscopic techniques?

  • Methodological Answer :
  • NMR spectroscopy : Key peaks include δ 5.2–5.8 ppm (olefinic protons) and δ 1.5–2.2 ppm (methyl/methylene groups). ¹³C NMR confirms double-bond positions (δ 120–135 ppm for sp² carbons) .
  • IR spectroscopy : O–H stretching (3200–3600 cm⁻¹) and C=C stretching (1640–1680 cm⁻¹) .
  • Mass spectrometry : Molecular ion [M+H⁺] at m/z 115–117 (depending on substituents) .

Q. What reaction pathways are applicable to this compound?

  • Methodological Answer :
  • Oxidation : KMnO₄ or CrO₃ converts the allylic alcohol to ketones or aldehydes .
  • Reduction : Catalytic hydrogenation (H₂/Pd) saturates double bonds to yield hexanol derivatives .
  • Substitution : Thionyl chloride (SOCl₂) converts the hydroxyl group to chlorides for further functionalization .

Advanced Research Questions

Q. What challenges arise in stereoselective synthesis of this compound, and how can they be mitigated?

  • Methodological Answer :
  • Diastereomer formation : The conjugated diene system leads to E/Z isomerism. Use chiral catalysts (e.g., Cu/Pd systems) to control stereochemistry during allylation or cycloaddition reactions .
  • Purification : Separate isomers via column chromatography (hexane/EtOAc gradients) or chiral HPLC .

Q. How should researchers resolve contradictions in spectral data or reaction outcomes for derivatives of this compound?

  • Methodological Answer :
  • Cross-validation : Compare experimental NMR/IR data with computational predictions (e.g., DFT calculations) .
  • Reproducibility checks : Repeat reactions under inert atmospheres (Ar/N₂) to exclude oxidation artifacts .
  • Literature triangulation : Use systematic reviews (e.g., meta-analyses) to identify consensus protocols or outliers .
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Q. What experimental strategies elucidate mechanistic pathways in oxidation or reduction of this compound?

  • Methodological Answer :
  • Kinetic isotope effects (KIE) : Use deuterated analogs to study hydrogen transfer steps in oxidation (e.g., KMnO₄ reactions) .
  • Trapping intermediates : Employ radical scavengers (e.g., TEMPO) to identify transient species during catalytic hydrogenation .
  • Computational modeling : Density Functional Theory (DFT) can predict transition states and regioselectivity in diene reactions .

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